Methyl (S)-3-amino-3-(2,3-difluorophenyl)propanoate is an organic compound characterized by its molecular formula . This compound is a derivative of propanoic acid, featuring an amino group and two fluorine atoms attached to a phenyl ring. It is primarily utilized as a building block in the synthesis of more complex organic molecules and is also studied for its potential biological applications, particularly in pharmaceutical research.
Methyl (S)-3-amino-3-(2,3-difluorophenyl)propanoate can be sourced from various chemical suppliers and is classified under organic compounds due to its structure and functional groups. The compound falls into the category of amino acid derivatives, which are essential in various biochemical processes and synthetic applications in medicinal chemistry.
The synthesis of methyl (S)-3-amino-3-(2,3-difluorophenyl)propanoate typically involves several key steps:
In industrial settings, the production may involve optimized conditions such as controlled temperature and pressure to enhance yield and purity. Techniques like catalytic hydrogenation are often employed to facilitate the reduction step efficiently.
The molecular structure of methyl (S)-3-amino-3-(2,3-difluorophenyl)propanoate can be represented as follows:
COC(=O)CC(C1=C(C=CC=C1F)F)NThis structure indicates the presence of an amino group (-NH₂), which contributes to its reactivity and potential biological activity .
Methyl (S)-3-amino-3-(2,3-difluorophenyl)propanoate participates in various chemical reactions typical for amino acids and esters. These include:
The mechanism of action for methyl (S)-3-amino-3-(2,3-difluorophenyl)propanoate primarily revolves around its ability to interact with biological targets due to the presence of the amino group. This interaction can lead to:
Quantitative data on binding affinities or inhibitory constants would be necessary for a comprehensive understanding of its biological mechanisms.
Methyl (S)-3-amino-3-(2,3-difluorophenyl)propanoate has several scientific uses:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5